Predicted pKa Comparison with N-Unsubstituted Imidazole Analog
The predicted pKa of 2-(3-bromophenyl)-1-methyl-1H-imidazole is 6.40±0.25 . This is a critical differentiator from its N-unsubstituted analog, 2-(3-bromophenyl)-1H-imidazole, which, based on the known pKa of imidazole (~7.0) and substituent effects, is expected to have a higher pKa and an additional hydrogen bond donor. The lower predicted pKa of the target compound indicates it is less basic and will be less protonated at physiological pH (7.4). This impacts its solubility, permeability, and binding interactions in biological systems compared to the N-H analog.
| Evidence Dimension | Predicted pKa (Acidity/Basicity) |
|---|---|
| Target Compound Data | 6.40 ± 0.25 |
| Comparator Or Baseline | 2-(3-bromophenyl)-1H-imidazole |
| Quantified Difference | Lower than comparator (expected pKa ~7.0); lacks H-bond donor. |
| Conditions | Predicted values based on chemical structure using software (e.g., ACD/Labs) |
Why This Matters
This property directly influences the compound's behavior in biological assays, formulation, and its ability to cross cell membranes, making it a non-interchangeable building block for lead optimization.
